5-Chloro-4-methyl-3-nitropyridin-2-amine

Catalog No.
S769169
CAS No.
148612-17-3
M.F
C6H6ClN3O2
M. Wt
187.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-4-methyl-3-nitropyridin-2-amine

CAS Number

148612-17-3

Product Name

5-Chloro-4-methyl-3-nitropyridin-2-amine

IUPAC Name

5-chloro-4-methyl-3-nitropyridin-2-amine

Molecular Formula

C6H6ClN3O2

Molecular Weight

187.58 g/mol

InChI

InChI=1S/C6H6ClN3O2/c1-3-4(7)2-9-6(8)5(3)10(11)12/h2H,1H3,(H2,8,9)

InChI Key

LLWKTQALVZANCU-UHFFFAOYSA-N

SMILES

CC1=C(C(=NC=C1Cl)N)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=NC=C1Cl)N)[N+](=O)[O-]

5-Chloro-4-methyl-3-nitropyridin-2-amine is a chemical compound with the molecular formula C₆H₆ClN₃O₂ and a molecular weight of 187.59 g/mol. This compound belongs to the class of nitropyridines, characterized by the presence of a nitro group (–NO₂) attached to a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom. The specific arrangement of functional groups—chlorine at position 5, methyl at position 4, nitro at position 3, and amine at position 2—imparts unique chemical properties and biological activities to this compound.

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of palladium or sodium borohydride. This reaction yields 5-Chloro-4-methyl-3-aminopyridin-2-amine.
  • Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions. The products will depend on the nucleophile used.

Common Reagents and Conditions

Reaction TypeReagentsConditions
ReductionHydrogen gas, palladiumCatalytic conditions
SubstitutionAmines or thiolsBasic or acidic conditions

Research indicates that 5-Chloro-4-methyl-3-nitropyridin-2-amine exhibits potential biological activities, particularly in the realms of antimicrobial and anticancer research. Its mechanism of action involves interaction with specific molecular targets, including enzymes and receptors, which may lead to inhibition or modulation of biological pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules.

The synthesis of 5-Chloro-4-methyl-3-nitropyridin-2-amine typically involves:

  • Nitration: The starting material, 4-methyl-2-chloropyridine, is treated with nitric acid to introduce the nitro group at the 3-position.
  • Amination: The resulting compound undergoes amination using ammonia or an amine source under appropriate conditions.

Industrial production may utilize optimized reaction conditions and continuous flow reactors to enhance yield and purity.

5-Chloro-4-methyl-3-nitropyridin-2-amine has several applications across various fields:

  • Chemical Research: Acts as a building block for synthesizing more complex molecules.
  • Biological Studies: Investigated for its potential therapeutic properties in drug discovery.
  • Agricultural Chemistry: Used in developing agrochemicals.
  • Dye Chemistry: Serves as an intermediate in synthesizing dyes and pigments.

Studies on the interactions of 5-Chloro-4-methyl-3-nitropyridin-2-amine with biological targets have shown that it can modulate enzyme activity and potentially inhibit pathways related to diseases such as cancer. The specific interactions depend on the functional groups present and their spatial arrangement on the pyridine ring.

Several compounds share structural similarities with 5-Chloro-4-methyl-3-nitropyridin-2-amine. Here are some notable examples:

Compound NameSimilarity IndexKey Differences
2-Amino-4-methyl-3-nitropyridine0.82Lacks chlorine at position 5; different reactivity
5-Chloro-2-nitropyridine0.80Different positioning of nitro group
4-Methyl-3-nitropyridine0.80No chlorine; affects reactivity and applications
6-Chloro-4-methyl-3-nitropyridin-2-amine0.76Chlorine at position 6 alters properties
5-Chloro-pyridine derivativesVariesDifferences in substituents lead to varied activities

The unique arrangement of functional groups in 5-Chloro-4-methyl-3-nitropyridin-2-amine enhances its reactivity and potential applications compared to these similar compounds .

XLogP3

1.9

Wikipedia

2-Amino-5-chloro-4-methyl-3-nitropyridine

Dates

Modify: 2023-08-15

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